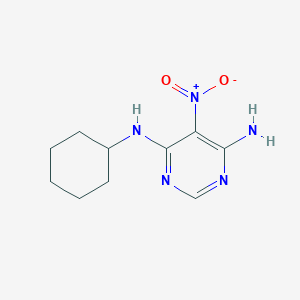

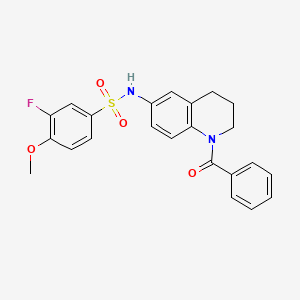

N4-cyclohexyl-5-nitropyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Transformations

Synthetic Pathways and Molecular Structures : Research has demonstrated innovative synthetic pathways utilizing derivatives of N4-cyclohexyl-5-nitropyrimidine-4,6-diamine for the creation of complex molecular structures. For example, the synthesis of tetrahydropteridine C6-stereoisomers, including critical intermediates like N5-formyl-(6S)-tetrahydrofolic acid, has been achieved through condensation reactions involving chiral N1-protected vicinal diamines. These processes highlight the compound's utility in stereospecific syntheses, yielding compounds with high enantiomeric purity (S. W. Bailey, R. Chandrasekaran, J. Ayling, 1992).

Reactions and Mechanisms : The compound has been involved in various chemical reactions, including the oxidative cyclization of triaminopyrimidinone to produce quinoid dihydropteridine, which further undergoes reduction to form tetrahydropteridine C6-stereoisomers. This illustrates the compound's versatility in facilitating complex chemical transformations (S. W. Bailey, R. Chandrasekaran, J. Ayling, 1992).

Advanced Materials and Technologies

Material Synthesis : In the realm of materials science, derivatives of N4-cyclohexyl-5-nitropyrimidine-4,6-diamine have been explored for the synthesis of advanced materials. For instance, research into organosoluble polyimides based on derivatives showcases the potential for creating materials with exceptional thermal stability and solubility in organic solvents, which are crucial for various industrial applications (Chin‐Ping Yang, Yu-Yang Su, Feng-Zhi Hsiao, 2004).

Catalysis : The compound's derivatives have also been investigated in catalytic applications, particularly in the light-driven production of hydrogen from aqueous solutions. This research highlights the potential for utilizing such compounds in developing noble-metal-free systems for sustainable energy production (Zhiji Han, Luxi Shen, W. Brennessel, P. Holland, R. Eisenberg, 2013).

properties

IUPAC Name |

4-N-cyclohexyl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c11-9-8(15(16)17)10(13-6-12-9)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXVKTCIXVBWKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)

![5-Acetyl-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B2694677.png)

![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/no-structure.png)

![2-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2694684.png)

![8-(4-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2694688.png)

![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-furamide](/img/structure/B2694690.png)

![4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B2694692.png)